(R)-3-Aminobutan-1-ol hydrochloride
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Overview
Description
3-Aminobutan-1-ol hydrochloride: is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is a colorless to light yellow liquid that is soluble in water, ethanol, and other solvents. This compound is particularly significant in the production of chiral drugs, including those used for treating HIV and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Formation and Reduction: One common method involves the formation of an oxime from 4-hydroxy-2-butanone using hydroxylamine, followed by reduction with Raney nickel to yield 3-aminobutan-1-ol.
Hydrogen Reduction: Another method uses a ruthenium complex to catalyze the hydrogen reduction of 3-aminobutyric acid ester to produce 3-aminobutan-1-ol.
Industrial Production Methods: The industrial production of 3-aminobutan-1-ol hydrochloride often involves large-scale synthesis using inexpensive reagents and mild reaction conditions. For example, the use of Raney nickel and D-tartaric acid as a chiral reagent has been shown to be highly economical and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminobutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or sodium hydride.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Aminobutan-1-ol hydrochloride is used as an intermediate in the synthesis of various chiral compounds, including those with HIV integrase inhibitory activity .
Biology: In biological research, it is used to study enzyme mechanisms and as a building block for more complex molecules.
Medicine: The compound is crucial in the synthesis of pharmaceuticals such as Dolutegravir, an anti-HIV drug, and 4-methylcyclophosphamide, an anti-tumor drug .
Industry: In the industrial sector, it is used in the production of various chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-aminobutan-1-ol hydrochloride largely depends on its application. For instance, in the synthesis of Dolutegravir, it acts as a building block that integrates into the final drug structure, which then inhibits the HIV integrase enzyme by blocking the strand transfer in the cDNA integration process .
Comparison with Similar Compounds
3-Amino-1-butanol: Similar in structure but without the hydrochloride group.
3-Aminobutan-2-ol: Another amino alcohol with a different position of the hydroxyl group.
Uniqueness: 3-Aminobutan-1-ol hydrochloride is unique due to its specific use in the synthesis of chiral drugs and its ability to form stable intermediates that are crucial for pharmaceutical applications .
Properties
IUPAC Name |
3-aminobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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